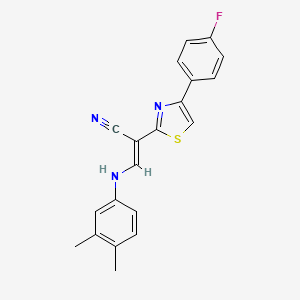
(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16FN3S and its molecular weight is 349.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative with potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Thiazole derivatives are known for their significant antitumor properties. Studies have shown that the presence of specific substituents on the phenyl and thiazole rings can enhance cytotoxic activity against various cancer cell lines.
-
Cytotoxicity Studies :
- The compound exhibits notable cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, compounds with similar thiazole structures have demonstrated IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 .
- The presence of electron-donating groups on the phenyl ring has been correlated with increased activity, suggesting that modifications at these positions could yield more potent analogs .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Methyl Substitution : The presence of methyl groups at positions 3 and 4 on the phenyl ring enhances the compound's activity.
- Thiazole Ring : The thiazole moiety is crucial for maintaining biological activity; modifications to this ring can significantly alter potency .
- Fluorine Substitution : The introduction of fluorine on the phenyl ring increases lipophilicity, potentially improving cellular uptake and bioavailability .
Study 1: Anticancer Efficacy
A recent study evaluated a series of thiazole derivatives, including the target compound, against various cancer cell lines. The results indicated that compounds with similar structural features showed significant growth inhibition in HT29 (colon cancer) and Jurkat (leukemia) cells. The study highlighted that compounds with a thiazole linkage exhibited superior cytotoxic effects compared to those without it .
Study 2: Mechanistic Insights
Another investigation utilized molecular docking studies to elucidate the binding interactions between this compound and target proteins involved in cancer progression. The findings suggested that the compound binds effectively to Bcl-2 proteins, promoting apoptosis in cancer cells .
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethylanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3S/c1-13-3-8-18(9-14(13)2)23-11-16(10-22)20-24-19(12-25-20)15-4-6-17(21)7-5-15/h3-9,11-12,23H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHYELKDLQDJJC-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














